

Theoretical and Computational Analysis of 1-Phenylhexan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylhexan-3-one

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Abstract

This technical guide provides a comprehensive theoretical and computational overview of **1-Phenylhexan-3-one**, a ketone with potential applications in organic synthesis and as a scaffold in medicinal chemistry. Due to the limited availability of dedicated research on this specific molecule, this document outlines a standard computational workflow for its analysis, based on established methodologies for similar phenyl ketones. Furthermore, it presents a plausible experimental protocol for its synthesis and spectroscopic characterization. The guide aims to serve as a foundational resource for researchers interested in the further study and application of **1-Phenylhexan-3-one**.

Introduction

1-Phenylhexan-3-one is an organic compound featuring a phenyl group attached to a hexan-3-one backbone.^[1] Its structure, combining an aromatic ring with a flexible alkyl chain and a carbonyl group, makes it an interesting candidate for various chemical transformations and a potential building block in the design of novel therapeutic agents. While it has been identified in some natural organisms, its biological and pharmacological properties remain largely unexplored.^[1] This guide provides a theoretical framework for the analysis of **1-Phenylhexan-3-one**, leveraging computational chemistry to predict its structural, electronic, and spectroscopic properties.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **1-Phenylhexan-3-one** is presented in Table 1.

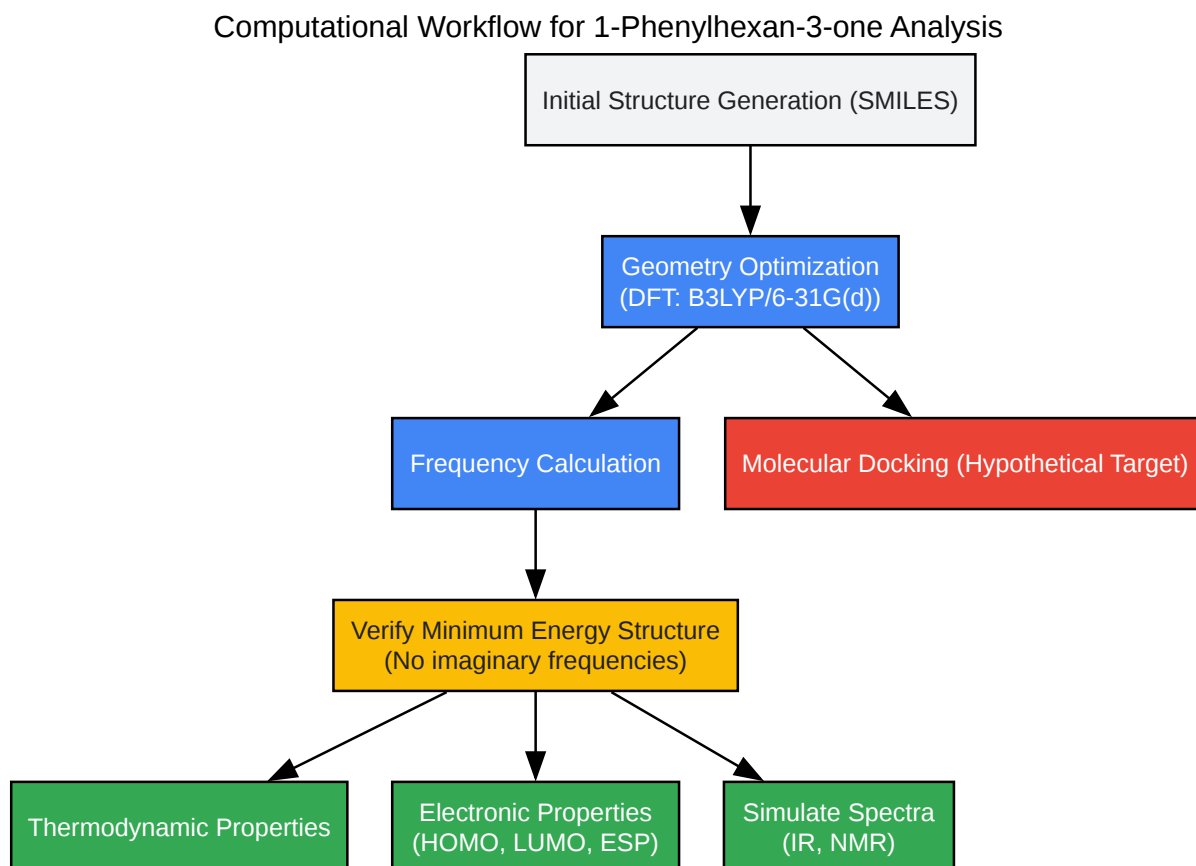
Property	Value	Source
IUPAC Name	1-phenylhexan-3-one	PubChem[1]
Molecular Formula	C ₁₂ H ₁₆ O	PubChem[1]
Molecular Weight	176.25 g/mol	PubChem[1]
CAS Number	29898-25-7	ChemicalBook[2]
Boiling Point	260.8 °C at 760 mmHg	hangzhou better chemtech ltd[3]
Density	0.95 g/cm ³	hangzhou better chemtech ltd[3]
SMILES	<chem>CCCC(=O)CCC1=CC=CC=C1</chem>	PubChem[1]
InChI	InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3	PubChem[1]
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Theoretical and Computational Analysis

While specific computational studies on **1-Phenylhexan-3-one** are not readily available, a standard and robust computational workflow can be proposed based on methodologies applied to similar phenyl ketones.[4][5] This section outlines a typical computational protocol using Density Functional Theory (DFT), a widely used method for predicting molecular properties.

Computational Methodology

A suggested computational workflow for the analysis of **1-Phenylhexan-3-one** is depicted below.



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Caption: Proposed computational workflow for the analysis of **1-Phenylhexan-3-one**.

Predicted Molecular Properties

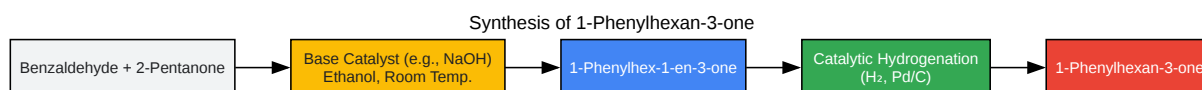
Following the proposed workflow, a range of molecular properties can be calculated. The expected outcomes are summarized in Table 2.

Parameter	Description	Predicted Value (Exemplary)
Optimized Geometry	Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.	C=O bond length: $\sim 1.22 \text{ \AA}$
Dipole Moment	A measure of the molecule's overall polarity.	$\sim 2.5 - 3.5 \text{ D}$
HOMO Energy	Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.	$\sim -6.5 \text{ eV}$
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.	$\sim -0.5 \text{ eV}$
HOMO-LUMO Gap	Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.	$\sim 6.0 \text{ eV}$
Mulliken Atomic Charges	Distribution of electron density among the atoms.	Carbonyl Carbon: positive; Carbonyl Oxygen: negative
Electrostatic Potential (ESP)	A map of the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.	Negative potential around the carbonyl oxygen.
Vibrational Frequencies	Calculated IR frequencies corresponding to different vibrational modes.	C=O stretch: $\sim 1720 \text{ cm}^{-1}$

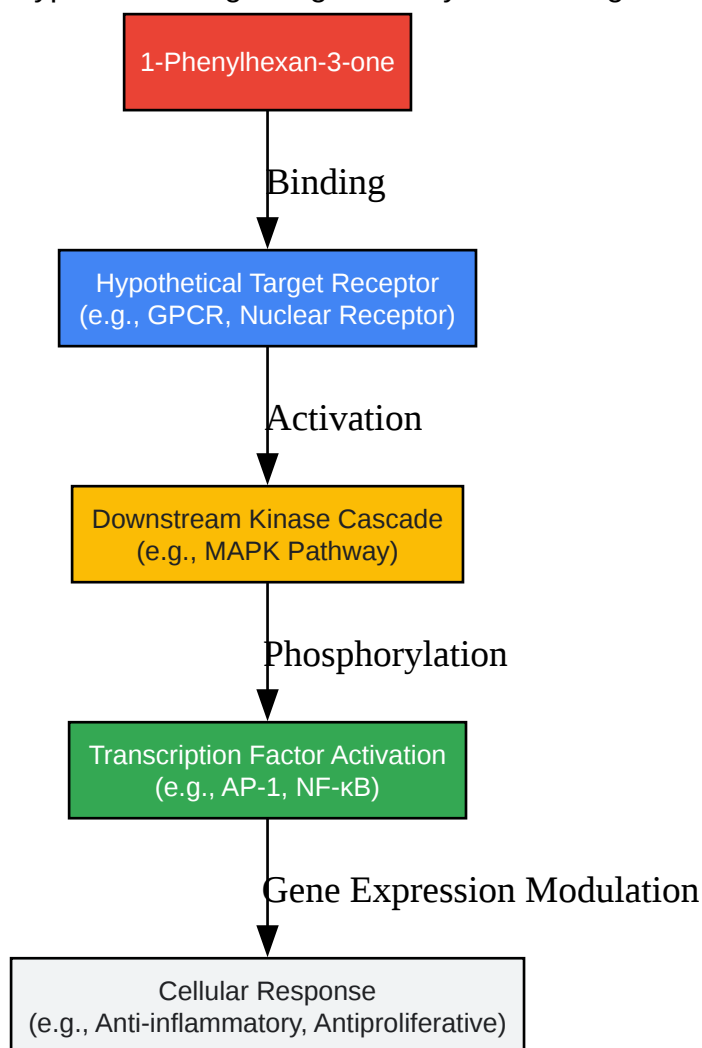
Experimental Protocols

Synthesis of 1-Phenylhexan-3-one

A plausible synthesis route for **1-Phenylhexan-3-one** is the acid-catalyzed reaction of benzaldehyde and 2-pentanone, a variation of the Claisen-Schmidt condensation followed by reduction.[6]



Hypothetical Signaling Pathway for Investigation



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References

- 1. 1-Phenylhexan-3-one | C₁₂H₁₆O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylhexan-3-one | 29898-25-7 [chemicalbook.com]
- 3. betterchemtech.com [betterchemtech.com]
- 4. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. chembk.com [chembk.com]
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